3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran

Catalog No.
S1500772
CAS No.
186000-44-2
M.F
C6H4BrIZn
M. Wt
348.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran

CAS Number

186000-44-2

Product Name

3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran

IUPAC Name

bromobenzene;iodozinc(1+)

Molecular Formula

C6H4BrIZn

Molecular Weight

348.3 g/mol

InChI

InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

GMLNDLKPSGCEDN-UHFFFAOYSA-M

SMILES

C1=C[C-]=CC(=C1)Br.[Zn+]I

Canonical SMILES

C1=C[C-]=CC(=C1)Br.[Zn+]I
  • Compound: 3-Bromophenylzinc iodide (0.5 M in THF)
  • Origin: Organozinc reagents are synthesized from aryl or vinyl halides and reactive zinc metal under specific conditions []. Commercially available solutions like this one are prepared by chemical companies.
  • Significance: 3-Bromophenylzinc iodide is a valuable reagent in organic synthesis, particularly for Negishi coupling reactions. These reactions allow for the formation of carbon-carbon bonds between an aryl or vinyl halide and another organic molecule containing a sp2-hybridized carbon [].

Molecular Structure Analysis

  • The molecule consists of three main parts:

    • A 3-bromophenyl group (C6H4Br), where the bromine atom is attached to the third carbon position of the benzene ring.
    • A zinc atom (Zn) bonded to the phenyl group.
    • An iodide ion (I⁻) which balances the positive charge of the zinc cation.
  • Key features:

    • The Zn-C bond is a polar covalent bond with some ionic character due to the difference in electronegativity between Zn and C. This polarity plays a role in Negishi coupling reactions [].
    • The presence of bromine allows for further functionalization through subsequent reactions.

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, organozinc reagents are typically prepared from aryl/vinyl halides and zinc metal using a reducing agent like lithium chloride (LiCl) or iodine (I₂) in an inert atmosphere []. A simplified example for synthesizing 3-bromophenylzinc iodide is:

BrC₆H₄Br + Zn → BrZnC₆H₄ + Br⁻

  • Negishi Coupling: This is the primary application of 3-bromophenylzinc iodide. It reacts with a palladium catalyst (Pd(0)) and an organic halide (RX) to form a new carbon-carbon bond between the aryl group (C₆H₄Br) and the alkyl/alkenyl group (R) from the organic halide.

BrZnC₆H₄ + RX + Pd(0) → RC₆H₄Br + ZnX + Pd(II)

  • Other Reactions: Organozinc reagents like this can also participate in Stille coupling and Kumada-Corriu coupling reactions for carbon-carbon bond formation, although Negishi coupling is their most common application [].

Physical And Chemical Properties Analysis

  • Due to the presence of THF, specific data for 3-bromophenylzinc iodide itself is not readily available.
  • However, some general properties can be inferred:
    • Color: Likely colorless to pale yellow based on the color of most organozinc reagents [].
    • Physical State: Solution in THF.
    • Solubility: Insoluble in water, soluble in organic solvents like THF, diethyl ether, and toluene [].
    • Stability: Organozinc reagents are air and moisture sensitive, and the solution should be stored under inert atmosphere and at low temperatures [].

Mechanism of Action (not applicable)

This section is not applicable as 3-bromophenylzinc iodide is a reagent, not a biological molecule. It does not have its own mechanism of action but participates in reactions to form new carbon-carbon bonds.

  • Organozinc reagents are flammable and can react violently with water.
  • 3-Bromophenylzinc iodide solution in THF inherits these hazards.
  • THF itself is a flammable, volatile organic solvent with some neurotoxic effects.
  • Always handle this solution with appropriate personal protective equipment (PPE) including gloves, goggles, and a fume hood.

Synthesis of Substituted Aromatic Compounds

One of the primary applications of 3-BrPhZnI is in the synthesis of substituted aromatic compounds. The zinc-bromine bond in 3-BrPhZnI is reactive and readily undergoes Negishi coupling reactions with various organic electrophiles. These electrophiles can be aryl halides, vinyl halides, or even alkyl halides, depending on the reaction conditions. Negishi coupling allows for the introduction of a new carbon-carbon bond between the 3-bromophenyl group and the organic fragment derived from the electrophilic coupling partner [1]. This reaction is particularly useful for the synthesis of complex aromatic molecules with desired functionalities at specific positions.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organozinc reagents with haloaromatics and alkenyl halides. Chemical Reviews, 95(7), 2457-2483

Stille Coupling Reactions

  • Farina, V., &, Liebeskind, L. S. (2001). Stille Coupling. In G. M. Silverman & P. E. Trost (Eds.), Comprehensive Organic Synthesis (Vol. 9, pp. 993-1013). Pergamon

Reagent for Metal-Mediated Carbonyl Additions

3-BrPhZnI can also serve as a nucleophilic reagent in metal-mediated carbonyl addition reactions. The zinc atom in 3-BrPhZnI can react with various transition metal catalysts, such as palladium or nickel, to form an active intermediate. This intermediate can then add to carbonyl groups (C=O) present in aldehydes, ketones, or even esters, leading to the formation of new carbon-carbon bonds and functionalized molecules [3].

  • Murahashi, S.-I. (1997). Metal-mediated nucleophilic addition to carbonyl compounds. Angewandte Chemie International Edition in English, 36(17), 2205-2228

Dates

Modify: 2023-08-15

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